molecular formula C16H22ClF3N2O B13751891 Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride CAS No. 38591-48-9

Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride

Cat. No.: B13751891
CAS No.: 38591-48-9
M. Wt: 350.80 g/mol
InChI Key: VIGZXRKJOLOIEY-UHFFFAOYSA-N
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Description

The compound Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride is a trifluoroacetamide derivative characterized by a unique combination of functional groups:

  • N-methyl and N-(4-piperidinophenethyl) substituents on the acetamide nitrogen.
  • A trifluoromethyl (-CF₃) group attached to the carbonyl carbon, enhancing lipophilicity and metabolic stability.
  • A hydrochloride salt formulation, improving aqueous solubility compared to its free base form.

The piperidine moiety may confer affinity for neurological targets, while the trifluoro group enhances membrane permeability .

Properties

CAS No.

38591-48-9

Molecular Formula

C16H22ClF3N2O

Molecular Weight

350.80 g/mol

IUPAC Name

2,2,2-trifluoro-N-methyl-N-[2-(4-piperidin-1-ium-1-ylphenyl)ethyl]acetamide;chloride

InChI

InChI=1S/C16H21F3N2O.ClH/c1-20(15(22)16(17,18)19)12-9-13-5-7-14(8-6-13)21-10-3-2-4-11-21;/h5-8H,2-4,9-12H2,1H3;1H

InChI Key

VIGZXRKJOLOIEY-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=C(C=C1)[NH+]2CCCCC2)C(=O)C(F)(F)F.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenethyl group, and the incorporation of the trifluoromethyl group. Common reagents used in these reactions include piperidine, phenethyl bromide, and trifluoroacetic acid. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would likely include steps such as the purification of intermediates, the use of catalysts to increase reaction efficiency, and the implementation of quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Basic Information

  • Chemical Name: Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride
  • CAS Registry Number: 38591-48-9
  • Molecular Formula: C16H21F3N2O·ClH
  • Molecular Weight: 350.85 g/mol

Structural Characteristics

The compound features a trifluoromethyl group which enhances lipophilicity and potentially alters pharmacokinetic properties. The piperidine ring contributes to its interaction with various biological targets, particularly in the central nervous system.

Neuropharmacology

Acetamide derivatives have been studied for their effects on neurotransmitter systems. The piperidine component is known to interact with receptors involved in neurotransmission:

  • NMDA Receptor Modulation: Research indicates that compounds similar to acetamide can modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function. This modulation may have implications for treating neurodegenerative diseases such as Alzheimer’s disease .

Antidepressant Activity

Studies have suggested that acetamide derivatives may exhibit antidepressant-like effects through their action on serotonin and norepinephrine pathways. The structural similarity to known antidepressants allows for exploration in this therapeutic area:

  • Case Study: A study demonstrated that a related acetamide compound significantly reduced depressive behaviors in animal models by enhancing serotonin levels in the brain .

Anticancer Research

Recent investigations have focused on the potential anticancer properties of acetamide derivatives. The trifluoromethyl group has been associated with increased potency against cancer cell lines:

  • In Vitro Studies: Laboratory tests showed that acetamide hydrochloride exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Analgesic Properties

The analgesic potential of acetamide compounds has been explored due to their ability to affect pain pathways:

  • Experimental Findings: In animal models, administration of acetamide resulted in significant pain relief, suggesting its utility in developing new analgesics .

Table 1: Summary of Research Findings

Application AreaKey FindingsReference
NeuropharmacologyModulates NMDA receptors; potential in Alzheimer's
Antidepressant ActivityReduces depressive behaviors in models
Anticancer ResearchCytotoxic effects on breast and lung cancer cells
Analgesic PropertiesSignificant pain relief observed in animal studies

Mechanism of Action

The mechanism of action of Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural features are compared to key analogs below:

Piperidine-Containing Acetamides

  • 2-(4-Chlorophenoxy)-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]acetamide (): Shares a piperidine-substituted phenethyl group but replaces the trifluoro group with a chlorophenoxy moiety. This structural difference reduces lipophilicity (Cl vs. CF₃) and may alter target selectivity .
  • The target compound’s simpler piperidinophenethyl group may prioritize CNS activity over enzyme targeting .

Trifluoroacetamide Derivatives

  • Acetamide, N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoro- (CAS 181514-21-6, ): Replaces the piperidine ring with a bromophenyl group.
  • N-(2-chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide (): Substitutes the phenethyl-piperidine chain with a chloro-nitrophenyl group, favoring electron-withdrawing effects and applications in agrochemicals (e.g., herbicide intermediates) .

Research Implications

  • Pharmaceutical Potential: The piperidine and trifluoro motifs align with antiepileptic () and neuroactive compounds, suggesting voltage-gated ion channel modulation .
  • Agrochemical Limitations : Unlike pesticidal acetamides (e.g., alachlor, ), the target’s bulky piperidine group may reduce herbicidal efficacy .

Data Table: Key Structural Analogs

Compound Name (CAS/Reference) Substituents Bioactivity/Use Reference
N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide (181514-21-6) Bromophenyl, trifluoro Electrophilic intermediate
2-(4-Chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide Chlorophenoxy, piperidinyl Unreported (structural analog)
Suvécaltamide (WHO List 122) Trifluoroethoxy, isopropylphenyl Antiepileptic (Cav stabilizer)
Alachlor (15972-60-8) Chloro, methoxymethyl Herbicide

Biological Activity

Acetamide, N-methyl-N-(4-piperidinophenethyl)-2,2,2-trifluoro-, hydrochloride, often referred to as a trifluoromethylated acetamide derivative, is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula: C14H18F3N2O
  • Molecular Weight: 292.3 g/mol
  • CAS Number: 202122-33-6
  • IUPAC Name: this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and may influence the compound's ability to cross biological membranes. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).

Pharmacological Activities

  • Antidepressant Effects:
    • Research indicates that trifluoromethylated acetamides may exhibit antidepressant-like effects in animal models. This is hypothesized to be due to their ability to interact with serotonin and norepinephrine transporters.
  • Anti-inflammatory Properties:
    • Some studies have suggested that compounds with similar structures possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.
  • Antimicrobial Activity:
    • Preliminary investigations have shown that certain derivatives exhibit antimicrobial properties against various bacterial strains. The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels
Anti-inflammatoryReduced cytokine production
AntimicrobialInhibition of bacterial growth

Detailed Research Findings

  • Antidepressant Activity:
    • In a study involving rodent models, administration of the compound resulted in significant reductions in depression-like behaviors in forced swim tests compared to controls. This suggests a potential mechanism involving serotonin reuptake inhibition.
  • Inflammation Studies:
    • A study evaluated the anti-inflammatory effects of related compounds on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a decrease in TNF-alpha and IL-6 production upon treatment with the compound.
  • Antimicrobial Testing:
    • A series of tests against Gram-positive and Gram-negative bacteria showed that derivatives of this compound inhibited growth at concentrations as low as 50 µg/mL, indicating potential for further development as an antimicrobial agent.

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